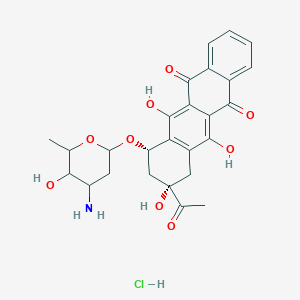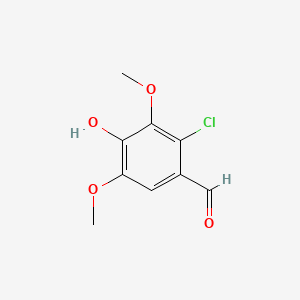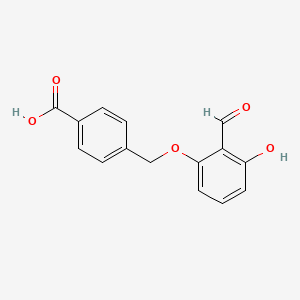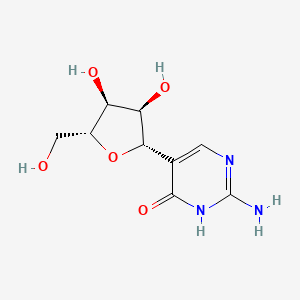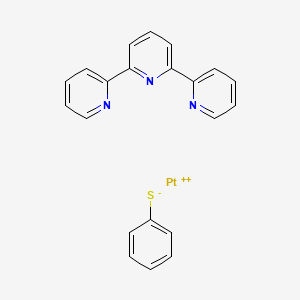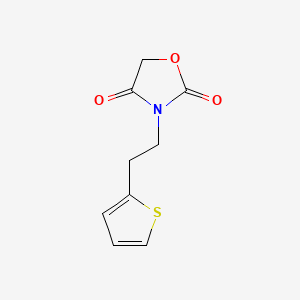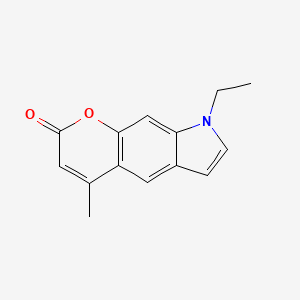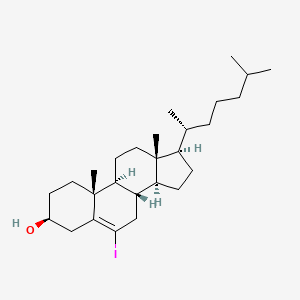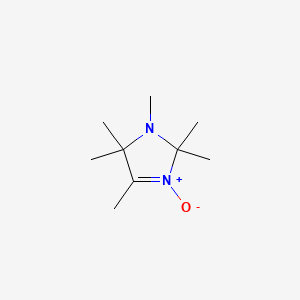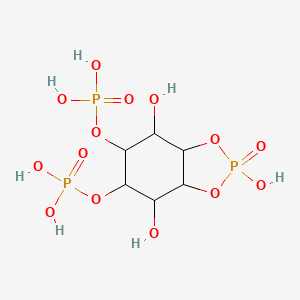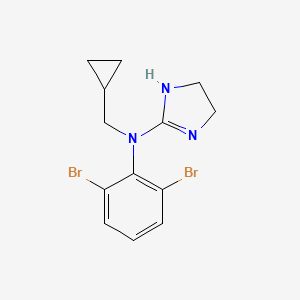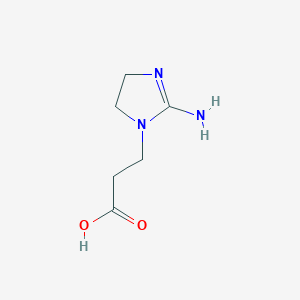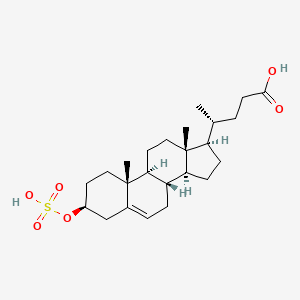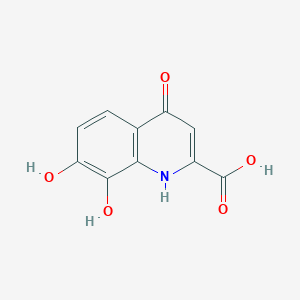
7,8-Dihydroxykynurenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-dihydroxykynurenic acid is a hydroxyquinoline that is kynurenic acid in which the hydrogens at positions 7 and 8 are replaced by hydroxy groups. It is a quinolinemonocarboxylic acid and a hydroxyquinoline. It derives from a kynurenic acid. It is a conjugate acid of a 7,8-dihydroxykynurenate.
Applications De Recherche Scientifique
Inhibition in Mouse-Skin Papillomas 7,8-Dihydroretinoic acid analogues, structurally related to 7,8-dihydroxykynurenic acid, have demonstrated significant activity in inhibiting mouse-skin papillomas. 7-(2,3,5-Trimethylphenoxy)-3,5-dimethyl-2,4,6-octatrienoic acid was particularly effective, exhibiting about four times the effectiveness of etretinate (Shealy et al., 2003).
Neurogenesis and Antidepressant Effects 7,8-Dihydroxyflavone, a small molecular tropomyosin-receptor-kinase B (TrkB) agonist, has been identified to promote neurogenesis and show potent antidepressant effects in animal models. Derivatives of this compound have demonstrated increased TrkB agonistic activity and robust antiapoptotic activity (Liu et al., 2010).
Potential Treatment for Brain and Body Disorders 7,8-Dihydroxyflavone has emerged as a potential treatment for various brain and body pathologies. More than 180 preclinical studies have explored its efficacy in animal models, indicating its usefulness for human treatment (Emili et al., 2020).
Synthesis of Novel Derivatives Research on the synthesis of novel disubstituted 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine derivatives, potentially related to the properties of 7,8-dihydroxykynurenic acid, has been reported. This includes creating C–N or C–C bonds for SNAr or palladium-catalyzed cross-coupling reactions by in situ C–O activation (Laurent et al., 2021).
Production of 7,8-Dihydroxy Unsaturated Fatty Acids The biotechnological production of 7,8-dihydroxy unsaturated fatty acids from plant oils using recombinant Escherichia coli expressing 7,8-linoleate diol synthase has been optimized. This represents the first report on the biotechnological production of such fatty acids (Seo et al., 2016).
Neuroprotective Effects in Parkinson's Disease 7,8-Dihydroxyflavone has shown neuroprotective effects on rotenone-induced motor deficit of Parkinson's disease in animal models. It improved behavioral performance and reduced dopaminergic neuron loss, suggesting its potential as a therapeutic strategy for Parkinson's treatment (Nie et al., 2019).
Modulation of Synaptic Transmission and Neuronal Excitability 7,8-Dihydroxyflavone has been observed to modulate synaptic and intrinsic neuronal properties, including reducing the strength of GABAergic inhibition and altering intrinsic neuronal excitability. This highlights its potential in developing drugs for cognitive disorders and neurodegenerative diseases (Marongiu et al., 2013).
Propriétés
Nom du produit |
7,8-Dihydroxykynurenic acid |
|---|---|
Formule moléculaire |
C10H7NO5 |
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
7,8-dihydroxy-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO5/c12-6-2-1-4-7(13)3-5(10(15)16)11-8(4)9(6)14/h1-3,12,14H,(H,11,13)(H,15,16) |
Clé InChI |
TYPRWJJYCBNAQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=O)C=C(N2)C(=O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



